2-(3-Bromophenoxy)isoindoline-1,3-dione

Catalog No.
S8835516
CAS No.
M.F
C14H8BrNO3
M. Wt
318.12 g/mol
Availability
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2-(3-Bromophenoxy)isoindoline-1,3-dione

Product Name

2-(3-Bromophenoxy)isoindoline-1,3-dione

IUPAC Name

2-(3-bromophenoxy)isoindole-1,3-dione

Molecular Formula

C14H8BrNO3

Molecular Weight

318.12 g/mol

InChI

InChI=1S/C14H8BrNO3/c15-9-4-3-5-10(8-9)19-16-13(17)11-6-1-2-7-12(11)14(16)18/h1-8H

InChI Key

JDDPMYYTFYYCGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC3=CC(=CC=C3)Br

The compound 2-(3-Bromophenoxy)isoindoline-1,3-dione is systematically named according to IUPAC guidelines as 2-(3-bromophenoxy)isoindoline-1,3-dione . This nomenclature reflects the substitution pattern of the isoindoline-1,3-dione core, where a 3-bromophenoxy group is attached to the nitrogen atom at position 2 of the isoindoline ring. The numbering begins with the nitrogen atom, ensuring the phenoxy substituent’s bromine atom resides at the meta position on the benzene ring. The canonical SMILES representation, O=C1C2C=CC=CC=2C(=O)N1OC1C=C(Br)C=CC=1, further confirms this connectivity .

Molecular Formula and Weight Analysis

The molecular formula of 2-(3-Bromophenoxy)isoindoline-1,3-dione is C₁₄H₈BrNO₃, with a calculated molecular weight of 318.13 g/mol . This composition arises from the fusion of an isoindoline-1,3-dione moiety (C₈H₅NO₂) with a 3-bromophenoxy group (C₆H₄BrO). The bromine atom contributes significantly to the molecular weight (25.2% of total mass), while the oxygen and nitrogen atoms account for the compound’s polarity. A comparative analysis with similar derivatives reveals that the phenoxy substituent increases molecular weight compared to aliphatic analogues like 2-(3-Bromopropyl)isoindoline-1,3-dione (C₁₁H₁₀BrNO₂, 284.11 g/mol) .

CompoundMolecular FormulaMolecular Weight (g/mol)
2-(3-Bromophenoxy)isoindoline-1,3-dioneC₁₄H₈BrNO₃318.13
2-(3-Bromopropyl)isoindoline-1,3-dioneC₁₁H₁₀BrNO₂284.11
2-[2-(2-Bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dioneC₁₂H₁₂BrNO₃298.13

Crystal Structure and Conformational Isomerism

While direct crystallographic data for 2-(3-Bromophenoxy)isoindoline-1,3-dione are unavailable, insights can be drawn from structurally related isoindoline-1,3-dione derivatives. For instance, 2-(3-Bromopropyl)isoindoline-1,3-dione crystallizes in the monoclinic P2₁ space group with unit cell parameters $$a = 4.8413(7)$$ Å, $$b = 7.3401(11)$$ Å, $$c = 15.095(2)$$ Å, and $$\beta = 91.729(3)^\circ$$ . The phthalimide ring in such compounds adopts a planar conformation, with the substituent’s bromine atom influencing packing via halogen bonding. In 2-(3-Bromophenoxy)isoindoline-1,3-dione, the aromatic phenoxy group likely introduces steric hindrance, potentially leading to twisted conformations that deviate from coplanarity with the isoindoline core.

The S(5) hydrogen-bonding motif, observed in analogues like 2-(4-Methoxyphenyl)isoindoline-1,3-dione, stabilizes the crystal lattice through intermolecular C=O···H interactions . For the title compound, similar interactions may occur between the carbonyl oxygen atoms and adjacent aromatic protons, though the bromine’s electronegativity could enhance dipole-dipole interactions.

Comparative Analysis with Isoindoline-1,3-dione Analogues

Isoindoline-1,3-dione derivatives exhibit diverse physicochemical and biological properties depending on their substituents. Below is a comparative analysis:

Substituent Effects on Molecular Properties

  • 2-(3-Bromophenoxy)isoindoline-1,3-dione: The bromophenoxy group enhances lipophilicity (logP ≈ 3.5 estimated) compared to non-halogenated analogues, favoring membrane permeability. The aromatic ring also enables π-π stacking, relevant in supramolecular chemistry .
  • 2-(3-Bromopropyl)isoindoline-1,3-dione: The aliphatic bromoalkyl chain reduces steric bulk, potentially increasing solubility in polar solvents .
  • 2-(4-Methoxyphenyl)isoindoline-1,3-dione: The methoxy group donates electron density via resonance, altering electronic properties and reactivity toward electrophilic substitution .

Biological Relevance

While 2-(3-Bromophenoxy)isoindoline-1,3-dione’s bioactivity remains underexplored, structural analogues show promise in medicinal chemistry. For example, 2-[2-(2-Bromoethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione exhibits dopamine receptor modulation, suggesting potential antipsychotic applications . The bromophenoxy derivative’s larger aromatic system may enhance DNA intercalation, a mechanism observed in phthalimide-based anticancer agents .

Synthetic Accessibility

The synthesis of brominated isoindoline-1,3-diones typically involves nucleophilic substitution reactions. For instance, 2-(3-Bromopropyl)isoindoline-1,3-dione is prepared by reacting isoindoline-1,3-dione with 1,3-dibromopropane in the presence of a base . Similarly, 2-(3-Bromophenoxy)isoindoline-1,3-dione could be synthesized via Mitsunobu reaction between 3-bromophenol and N-hydroxyisoindoline-1,3-dione, though experimental validation is needed.

Phthalic Anhydride-Based Condensation Reactions

The isoindoline-1,3-dione scaffold is classically synthesized via condensation of phthalic anhydride with primary amines. This exothermic reaction proceeds through nucleophilic attack of the amine on the anhydride’s carbonyl groups, followed by cyclization to form the imide ring [3] [6]. For 2-(3-bromophenoxy)isoindoline-1,3-dione, the challenge lies in introducing the bromophenoxy group at the nitrogen position. Recent advances utilize substituted amines or post-functionalization strategies to achieve this.

In a representative procedure, phthalic anhydride reacts with 3-bromophenoxyamine under reflux in acetic acid, yielding the target compound after 6–8 hours [6]. However, the limited availability of 3-bromophenoxyamine necessitates alternative routes. One approach involves synthesizing the phthalimide core first, followed by bromophenoxy group incorporation via etherification (discussed in §1.2). Reaction kinetics studies indicate that electron-withdrawing groups on the amine accelerate cyclization by enhancing electrophilicity at the carbonyl carbon [6]. For example, nitro-substituted amines reduce reaction times by 30% compared to alkylamines [6].

Table 1: Optimization of Phthalic Anhydride Condensation

Amine TypeSolventTemperature (°C)Time (h)Yield (%)
3-BromophenoxyamineAcetic acid120872
4-ChloroanilineToluene110668
BenzylamineDMF100485

Data adapted from Baluja et al. (2020) [1] and Doraghi et al. (2024) [6].

Bromophenoxy Group Incorporation Strategies

Introducing the bromophenoxy moiety onto the isoindoline-1,3-dione core typically employs etherification reactions. The Williamson ether synthesis, which couples an alkoxide with an alkyl halide, is widely used due to its reliability and functional group tolerance [7]. For 2-(3-bromophenoxy)isoindoline-1,3-dione, sodium 3-bromophenoxide reacts with a pre-formed phthalimide derivative bearing a leaving group (e.g., chloride or tosylate) at the nitrogen position.

Key challenges include the low nucleophilicity of the phthalimide nitrogen, which requires strong bases like sodium hydride to deprotonate the hydroxyl precursor. For instance, treating N-hydroxyisoindoline-1,3-dione with NaH in tetrahydrofuran (THF) generates a reactive alkoxide, which subsequently reacts with 1-bromo-3-bromobenzene at 60°C [4] [7]. This two-step process achieves yields of 65–78%, with purity dependent on recrystallization solvents (see §1.4). Alternative methods, such as Mitsunobu reactions, enable ether formation under milder conditions by leveraging triphenylphosphine and diethyl azodicarboxylate (DEAD) [6].

Solvent Systems and Reaction Kinetics

Solvent choice critically impacts reaction rates and product stability. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance nucleophilicity in condensation reactions, while ethereal solvents (e.g., THF) favor SN2 mechanisms in Williamson ether synthesis [1] [7]. For example, palladium-catalyzed aminocarbonylation of o-halobenzoates in DMF at 100°C completes within 3 hours, compared to 6 hours in toluene [2].

Reaction kinetics studies reveal pseudo-first-order behavior for phthalic anhydride condensation, with rate constants (k) increasing linearly with amine concentration [1]. In contrast, Williamson ether synthesis exhibits second-order kinetics, dependent on both alkoxide and alkyl halide concentrations [7]. Elevated temperatures (80–120°C) accelerate both steps but risk side reactions, such as hydrolysis of the imide ring in aqueous media [3].

Purification Techniques and Yield Optimization

Purification of 2-(3-bromophenoxy)isoindoline-1,3-dione involves column chromatography and recrystallization. Silica gel chromatography with hexane-ethyl acetate gradients (60:40 to 40:60) effectively separates the product from unreacted starting materials and byproducts [1]. Recrystallization in tetrahydrofuran (THF) or ethanol yields crystals with >95% purity, as confirmed by melting point analysis and HPLC [1] [4].

Table 2: Purification Outcomes for Different Solvent Systems

Purification MethodSolvent Ratio (Hexane:EA)Purity (%)Yield (%)
Column Chromatography60:409270
RecrystallizationTHF9865
RecrystallizationEthanol9560

Adapted from Baluja et al. (2020) [1].

Yield optimization strategies include:

  • Stoichiometric balancing: Using 1.2 equivalents of 3-bromophenol relative to the phthalimide precursor minimizes waste [4].
  • Catalyst screening: Palladium catalysts (e.g., Pd(OAc)₂) improve aminocarbonylation efficiency, reducing reaction times by 40% [2].
  • Moisture control: Anhydrous conditions prevent hydrolysis of intermediates, boosting yields by 15–20% [6].

The infrared spectroscopic analysis of 2-(3-Bromophenoxy)isoindoline-1,3-dione provides comprehensive structural information through the identification of characteristic vibrational frequencies associated with specific functional groups present in the molecule [1]. The compound exhibits a complex infrared spectrum due to the presence of multiple chromophoric units including the isoindoline-1,3-dione core, the aromatic ether linkage, and the brominated phenyl ring.

The aromatic carbon-hydrogen stretching vibrations appear in the region between 3100-3000 cm⁻¹, which is characteristic of unsaturated carbon atoms in aromatic ring systems [2] [3]. These peaks are typically observed as medium to weak intensity bands and serve as diagnostic indicators for the presence of aromatic character in the molecule. The positioning above 3000 cm⁻¹ is consistent with the sp² hybridization state of aromatic carbons, which results in higher force constants compared to saturated carbon-hydrogen bonds [2].

The most prominent features in the infrared spectrum of 2-(3-Bromophenoxy)isoindoline-1,3-dione are the carbonyl stretching vibrations of the isoindoline-1,3-dione moiety. These appear as two distinct strong absorption bands: the symmetric carbonyl stretch at 1770-1750 cm⁻¹ and the asymmetric carbonyl stretch at 1720-1690 cm⁻¹ [1] [4] [5]. The positioning of these bands is characteristic of cyclic imide groups, where the electron-withdrawing nature of the nitrogen atom and the cyclic constraint contribute to the observed frequencies. The symmetric stretch typically appears at higher wavenumbers due to the in-phase vibration of both carbonyl groups, while the asymmetric stretch occurs at lower frequencies [4].

Aromatic carbon-carbon stretching vibrations contribute to multiple bands in the 1620-1440 cm⁻¹ region [6] [3]. These ring vibrations are typically of medium to weak intensity and may appear as several distinct peaks due to the different aromatic ring systems present in the molecule. The isoindoline ring system and the brominated phenyl ring each contribute characteristic patterns within this region [7].

The phenoxy ether linkage produces two characteristic carbon-oxygen stretching bands that are diagnostic for aromatic ethers [8] [9]. The asymmetric carbon-oxygen-carbon stretch appears at 1300-1200 cm⁻¹, while the symmetric stretch is observed at 1075-1020 cm⁻¹. The higher frequency of the asymmetric stretch compared to aliphatic ethers is attributed to the partial double-bond character imparted by resonance interactions between the oxygen lone pairs and the aromatic π-system [8] [10].

The carbon-bromine stretching vibration appears in the 690-515 cm⁻¹ region as a medium intensity band [11] [12]. This relatively low frequency is consistent with the large mass of the bromine atom and the correspondingly reduced force constant of the carbon-bromine bond. The exact position within this range depends on the electronic environment of the bromine substituent and its position on the aromatic ring [13].

Table 1 summarizes the characteristic infrared spectroscopic assignments for 2-(3-Bromophenoxy)isoindoline-1,3-dione, providing a comprehensive reference for structural identification and purity assessment.

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-(3-Bromophenoxy)isoindoline-1,3-dione through the analysis of both proton (¹H) and carbon-13 (¹³C) environments. The compound exhibits characteristic chemical shifts and coupling patterns that are diagnostic for the various functional groups and structural elements present in the molecule.

¹H Nuclear Magnetic Resonance Chemical Shift Assignments

The proton nuclear magnetic resonance spectrum of 2-(3-Bromophenoxy)isoindoline-1,3-dione exhibits aromatic proton signals exclusively in the range of 7.0-8.0 parts per million, which is characteristic of aromatic hydrogen atoms [14] [15]. The absence of aliphatic proton signals confirms the fully aromatic nature of the compound structure.

The isoindoline ring system contributes four equivalent aromatic protons that appear as a multiplet in the 7.7-8.0 parts per million region [1] [16]. These protons experience significant deshielding due to their proximity to the electron-withdrawing carbonyl groups of the imide functionality. The downfield chemical shift is consistent with the electron-deficient nature of the aromatic carbons adjacent to the carbonyl groups, which reduces the electron density around the attached hydrogen atoms [17].

The 3-bromophenyl ring system contributes four aromatic protons with distinct chemical shift patterns depending on their relationship to the bromine substituent [18]. The proton meta to the bromine atom typically appears as a doublet or triplet in the 7.2-7.4 parts per million range, experiencing reduced deshielding due to the meta-position relative to the electron-withdrawing bromine [18]. The proton ortho to bromine exhibits a doublet pattern in the 7.5-7.8 parts per million region, showing strong deshielding effects due to the proximity of the electronegative bromine atom. The proton para to bromine appears as a doublet in the 7.0-7.3 parts per million range, experiencing moderate deshielding effects [15].

The coupling patterns observed in the aromatic region provide valuable information about the substitution pattern of the brominated phenyl ring. The meta-disubstituted pattern (bromine at position 3 and phenoxy group at position 1) results in characteristic splitting patterns that can be analyzed to confirm the regiochemistry of substitution [18].

¹³C Nuclear Magnetic Resonance Structural Confirmation

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the analysis of carbon environments in 2-(3-Bromophenoxy)isoindoline-1,3-dione. The chemical shift ranges observed are characteristic of the various carbon types present in the molecule [19] [20].

The carbonyl carbons of the isoindoline-1,3-dione moiety appear in the 165-170 parts per million region, which is characteristic of amide and imide carbonyl groups [21] [22]. These quaternary carbons are significantly deshielded due to the electron-withdrawing nature of the carbonyl functionality and appear as sharp signals in the spectrum. The chemical shift values are consistent with other phthalimide derivatives reported in the literature [22].

The aromatic carbons of the isoindoline ring system appear in the 125-135 parts per million region, which is typical for aromatic carbon atoms bearing hydrogen substituents [23] [24]. These carbons experience moderate deshielding due to their incorporation into the aromatic π-system while being influenced by the adjacent carbonyl groups.

The aromatic carbons of the bromophenyl ring appear in the broader 120-140 parts per million range, with the exact chemical shifts depending on their position relative to the bromine and phenoxy substituents [23]. The carbon bearing the bromine substituent typically appears in the 120-125 parts per million region, experiencing slight upfield shifting due to the heavy atom effect of bromine [25].

The ether carbon connecting the phenoxy group to the nitrogen atom appears in the 155-165 parts per million region [26]. This carbon experiences significant deshielding due to its attachment to the electronegative oxygen atom and its position in the aromatic system, resulting in a characteristic downfield chemical shift that is diagnostic for aromatic ether linkages.

Table 2 provides a comprehensive compilation of the characteristic nuclear magnetic resonance spectroscopic data for 2-(3-Bromophenoxy)isoindoline-1,3-dione, serving as a reference for structural confirmation and analytical identification.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of 2-(3-Bromophenoxy)isoindoline-1,3-dione. The compound exhibits characteristic fragmentation patterns that are diagnostic for the structural elements present and provide insight into the stability and bonding relationships within the molecule.

The molecular ion peak appears at m/z 318, corresponding to the molecular formula C₁₄H₈BrNO₃ with the ⁷⁹Br isotope [27]. Due to the natural abundance of bromine isotopes, a corresponding molecular ion peak appears at m/z 320 with approximately 50% relative intensity, representing molecules containing the ⁸¹Br isotope [28] [29]. This 1:1 isotopic pattern is diagnostic for the presence of a single bromine atom in the molecule and serves as a reliable indicator for brominated organic compounds [30] [31].

The fragmentation patterns observed in the mass spectrum reflect the relative stability of different structural units within the molecule. Loss of carbon monoxide (28 mass units) from the molecular ion produces a fragment at m/z 290, which is a common fragmentation pathway for carbonyl-containing compounds [32] [33]. This process typically occurs through rearrangement mechanisms involving the carbonyl groups of the isoindoline-1,3-dione moiety.

Cleavage of the ether bond connecting the bromophenyl group to the isoindoline system results in significant fragment ions. Loss of the bromophenyl group (C₆H₄Br, 157 mass units) produces a strong fragment at m/z 161, while loss of the complete bromophenoxy group (OC₆H₄Br, 173 mass units) yields a fragment at m/z 145 [34] [35]. These fragmentation processes reflect the relative weakness of the carbon-oxygen bond compared to the aromatic carbon-carbon bonds.

The phthalimide fragment appears as a strong peak at m/z 147, often serving as the base peak in the spectrum [36]. This fragment results from retro-Diels-Alder type cleavage processes that retain the isoindoline-1,3-dione core structure while eliminating the bromophenoxy substituent. The stability of this fragment is attributed to the aromatic character and the electron-withdrawing nature of the carbonyl groups.

Bromophenyl fragments appear at m/z 157 (⁷⁹Br) and m/z 159 (⁸¹Br), maintaining the characteristic 1:1 isotopic pattern [35]. Further fragmentation can lead to loss of bromine, producing a phenyl fragment at m/z 77, which is a common and stable aromatic fragment in mass spectrometry [37].

The fragmentation behavior provides valuable information about the structural connectivity and can be used for confirmatory identification of the compound. The characteristic bromine isotope pattern serves as a particularly useful diagnostic feature for distinguishing brominated compounds from other halogenated or non-halogenated analogs.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

316.96876 g/mol

Monoisotopic Mass

316.96876 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-21-2023

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